2-[(6-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone 2-[(6-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Brand Name: Vulcanchem
CAS No.: 894061-21-3
VCID: VC7731085
InChI: InChI=1S/C16H16N6OS/c23-15(21-9-1-2-10-21)11-24-16-19-18-14-4-3-13(20-22(14)16)12-5-7-17-8-6-12/h3-8H,1-2,9-11H2
SMILES: C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Molecular Formula: C16H16N6OS
Molecular Weight: 340.41

2-[(6-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

CAS No.: 894061-21-3

Cat. No.: VC7731085

Molecular Formula: C16H16N6OS

Molecular Weight: 340.41

* For research use only. Not for human or veterinary use.

2-[(6-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone - 894061-21-3

Specification

CAS No. 894061-21-3
Molecular Formula C16H16N6OS
Molecular Weight 340.41
IUPAC Name 2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C16H16N6OS/c23-15(21-9-1-2-10-21)11-24-16-19-18-14-4-3-13(20-22(14)16)12-5-7-17-8-6-12/h3-8H,1-2,9-11H2
Standard InChI Key PXCKKVSPFGRTCP-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4

Introduction

The compound 2-[(6-Pyridin-4-yl- triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone is a complex organic molecule that incorporates a pyridine ring, a triazole ring, and a pyridazine ring, along with a sulfanyl linkage and a pyrrolidine moiety. This compound belongs to the broader class of triazolo-pyridazine derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry.

Chemical Formula and Molecular Weight

  • Molecular Formula: C19_{19}H18_{18}N6_{6}OS

  • Molecular Weight: Approximately 394 g/mol

Structural Features

  • The compound features a 1,2,4-triazolo[4,3-b]pyridazine core, which is substituted with a pyridin-4-yl group at the 6-position.

  • A sulfanyl linkage connects the triazolo-pyridazine core to an acetamide moiety, which is further linked to a pyrrolidine ring.

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multiple steps, including the formation of the triazole and pyridazine rings, followed by the introduction of the pyridin-4-yl group and the sulfanyl linkage. Common solvents used in these reactions include ethanol and dichloromethane, with catalysts like DIPEA often employed to optimize yields and purity.

Biological Activities and Potential Applications

Triazolo-pyridazine derivatives are explored for their potential biological activities, including antifungal, antibacterial, and anticancer properties. Compounds with similar structures have shown inhibitory effects on target enzymes, suggesting potential applications in drug development.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
N-(4-ethoxyphenyl)-2-{[6-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamideC24_{24}H22_{22}N6_{6}O2_{2}S462.5Potential inhibitor in biological pathways
N-(4-(3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamideC27_{27}H18_{18}N6_{6}O442.5Potential applications in various scientific fields
N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)- triazolo[4,3-b]pyridazin-6-yl]thio]acetamideC20_{20}H16_{16}N6_{6}O2_{2}S404.4Exhibits aromatic ketone properties

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